(R)-Sulconazole is a chiral compound classified as an antifungal agent, primarily utilized in dermatological applications. It is known for its broad-spectrum activity against various fungi, including dermatophytes and yeasts. The compound is often found in topical formulations for treating skin infections. The chemical structure of (R)-Sulconazole includes a trichlorophenyl group and an imidazole ring, contributing to its antifungal properties.
(R)-Sulconazole is derived from the class of imidazole antifungals, which are characterized by their five-membered aromatic ring containing nitrogen. This compound is specifically recognized under the Chemical Entities of Biological Interest (ChEBI) with the identifier CHEBI:9325 . It is marketed under various brand names, including Exelderm, and has been extensively studied for its pharmacological effects and mechanisms of action.
The synthesis of (R)-Sulconazole involves several key steps that typically include:
Recent studies have also explored the use of electrokinetic chromatography combined with hydroxypropyl-β-cyclodextrin for enantiomeric determination, showcasing advancements in analytical methodologies for this compound .
The molecular formula for (R)-Sulconazole is , indicating a complex structure featuring:
The three-dimensional conformation of (R)-Sulconazole can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its structural integrity and stereochemistry .
(R)-Sulconazole undergoes various chemical reactions, including:
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are utilized to monitor these reactions and identify degradation pathways .
The mechanism by which (R)-Sulconazole exerts its antifungal effects involves:
Studies have demonstrated that (R)-Sulconazole's action is similar to that of other azole antifungals, making it effective against a wide range of fungal pathogens .
These properties are crucial for determining formulation strategies in pharmaceutical applications .
(R)-Sulconazole is primarily used in dermatology for treating fungal infections such as athlete's foot, ringworm, and candidiasis. Its effectiveness against both superficial and systemic fungal infections makes it valuable in clinical settings. Additionally, ongoing research explores its potential in combination therapies to enhance antifungal efficacy and reduce resistance in pathogenic fungi .
The systematic IUPAC name for sulconazole is 1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole. This antifungal agent contains a single chiral center at the benzylic carbon atom (Cα), where the thioether linkage (–S–CH–) connects the 4-chlorobenzyl group, the 2,4-dichlorophenyl ring, and an ethyl-tethered imidazole moiety [8]. The chiral center adopts a tetrahedral geometry, with four distinct substituents:
This asymmetry gives rise to two enantiomers: (R)-sulconazole and (S)-sulconazole, which exhibit identical connectivity but differ in their three-dimensional spatial arrangement [2] [6].
The absolute configuration of (R)-sulconazole is designated according to the Cahn-Ingold-Prelog (CIP) priority rules [1] [5]:1. Priority assignment:- Priority #1: Imidazolylethyl group (N, atomic number 7)- Priority #2: 2,4-Dichlorophenyl group (C with Cl substituents; higher precedence than benzylthioether due to heavier atoms)- Priority #3: 4-Chlorobenzylsulfanyl group (–SCH₂C₆H₄Cl)- Priority #4: Hydrogen (lowest priority)2. Stereochemical analysis:- When the H atom (priority #4) is oriented away from the viewer, the descending priority sequence (#1→#2→#3) forms a counterclockwise arc, corresponding to the S-configuration.- Consequently, (R)-sulconazole is the enantiomer where this sequence traces a clockwise arc when H is positioned posteriorly [5].
Table 1: Cahn-Ingold-Prelog Priority Assignment for (R)-Sulconazole
Substituent | Directly Attached Atoms | Priority | Basis of Assignment |
---|---|---|---|
2-(1H-Imidazol-1-yl)ethyl | N, C, C | 1 (Highest) | Nitrogen (Z=7) > Carbon (Z=6) |
2,4-Dichlorophenyl | C (with 2 Cl atoms) | 2 | Higher atomic sum vs. –SCH₂Ar (Cl atoms dominate) |
4-Chlorobenzylsulfanyl (–SCH₂C₆H₄Cl) | S, C, C | 3 | Sulfur (Z=16) but lower precedence than dichlorophenyl |
Hydrogen | H | 4 (Lowest) | Lowest atomic number (Z=1) |
While detailed synthetic protocols for exclusively (R)-sulconazole are limited in public literature, the racemic synthesis provides the foundational route:1. Nucleophilic displacement:- 1-(2-Chloroethyl)imidazole reacts with thiourea to form the isothiouronium salt.- Alkaline hydrolysis yields 2-(imidazol-1-yl)ethanethiol.2. Thioether formation:- The thiol undergoes S-alkylation with α,2,4-trichloroacetophenone under basic conditions, forming the racemic thioether scaffold [8].Chiral resolution of racemate:- Preparative Chiral HPLC: Using immobilized polysaccharide-based columns (e.g., CHIRALPAK® IC) with mobile phases like acetonitrile/ammonium acetate (90:10), enabling baseline separation of enantiomers. (R)-Sulconazole elutes after (S)-sulconazole in reverse-phase systems [2] [6].- Diastereomeric crystallization: Reacting racemic sulconazole with enantiopure acids (e.g., D-tartaric acid) to form diastereomeric salts with distinct solubilities.
Modern catalytic strategies offer efficient routes to enantiomerically enriched (R)-sulconazole:1. Asymmetric nucleophilic substitution:- Catalysis by chiral Cu(I)-phosphine complexes enables enantioselective S-alkylation of thiols with α-halo ketones, achieving >90% ee for (R)-isomers [3].2. Enzymatic kinetic resolution:- Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (S)-enantiomer in racemic alcohols or esters, leaving (R)-sulconazole precursors enriched.3. Chiral auxiliaries:- Glycidic esters derived from (R)-glyceraldehyde can serve as chiral templates for constructing the benzylic carbon center with high diastereoselectivity.
Table 2: Stereoselective Preparation Methods for (R)-Sulconazole
Method | Key Agents/Conditions | Enantiomeric Excess (ee) | Advantages/Limitations |
---|---|---|---|
Preparative Chiral HPLC | CHIRALPAK® IC column; ACN/NH₄OAc | >99% | High purity; Scalable but costly for industrial use |
Cu(I)-Phosphine Catalysis | CuCl/(R)-BINAP; K₂CO₃ base | 90–95% | Direct enantioselective synthesis; Requires optimization |
Enzymatic Resolution | CAL-B; Vinyl acetate in MTBE | 80–88% | Mild conditions; Moderate ee but sustainable |
(R)-Sulconazole shares identical bulk physicochemical properties with its (S)-counterpart but exhibits distinct solid-state behavior and degradation kinetics:
Key stability considerations:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1